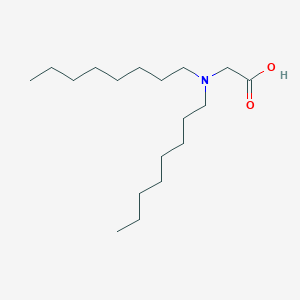
n,n-Dioctylglycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n,n-Dioctylglycine: is an amino acid derivative with the molecular formula C18H37NO2 . It is characterized by the presence of two octyl groups attached to the nitrogen atom of glycine, making it a hydrophobic compound. This compound is primarily used in various chemical processes and has applications in solvent extraction and other industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of n,n-Dioctylglycine typically involves the reaction of glycine with octylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Glycine+2Octylamine→this compound+By-products
Industrial Production Methods: For large-scale industrial production, the process involves the use of chloroacetic acid and octylamine. The reaction is carried out in an aqueous medium, and the product is extracted using organic solvents such as toluene. The reaction conditions are optimized to achieve high yield and purity of this compound. The steps include:
- Preparation of chloroacetic acid solution.
- Reaction with octylamine at controlled temperature (20-70°C) for 2-5 hours.
- Removal of unreacted octylamine.
- Condensation, crystallization, centrifugation, and drying to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions: n,n-Dioctylglycine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can undergo substitution reactions with halogens and other electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogens such as chlorine and bromine are commonly used in substitution reactions.
Major Products:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
n,n-Dioctylglycine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and solvent extraction processes.
Biology: Studied for its potential role in biological systems and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and drug delivery applications.
Industry: Used in the extraction of metals such as palladium from aqueous solutions.
Mecanismo De Acción
The mechanism of action of n,n-Dioctylglycine involves its interaction with various molecular targets. It acts as a chelating agent, forming stable complexes with metal ions. This property is utilized in solvent extraction processes where this compound binds to metal ions, facilitating their separation from aqueous solutions. The molecular targets include metal ions such as palladium and platinum, and the pathways involved include chelation and complexation reactions .
Comparación Con Compuestos Similares
n,n-Dimethylglycine: A simpler derivative with two methyl groups instead of octyl groups.
n,n-Dioctyl-N,N’-di-dodecyl-3-oxapentane-1,5-diamide: A more complex derivative with additional functional groups.
Uniqueness: n,n-Dioctylglycine is unique due to its hydrophobic nature and ability to form stable complexes with metal ions. This makes it particularly useful in solvent extraction processes and other industrial applications where hydrophobicity and metal chelation are important .
Propiedades
Número CAS |
18198-48-6 |
|---|---|
Fórmula molecular |
C18H37NO2 |
Peso molecular |
299.5 g/mol |
Nombre IUPAC |
2-(dioctylamino)acetic acid |
InChI |
InChI=1S/C18H37NO2/c1-3-5-7-9-11-13-15-19(17-18(20)21)16-14-12-10-8-6-4-2/h3-17H2,1-2H3,(H,20,21) |
Clave InChI |
HVSYQIIFVJACKZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCN(CCCCCCCC)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


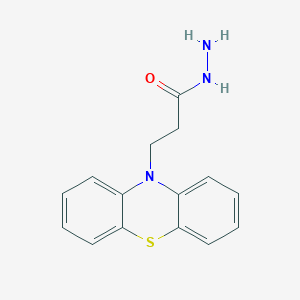
![(2R,8aR)-2-Phenyltetrahydro-5H-[1,3]oxazolo[3,2-a]pyridin-3(2H)-one](/img/structure/B14701393.png)

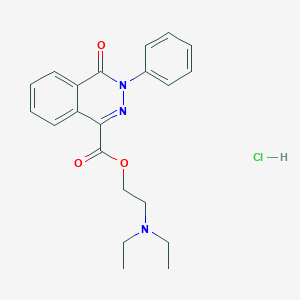
![Benzo[b]thiophene, 6-bromo-2,3,5-trimethyl-](/img/structure/B14701405.png)
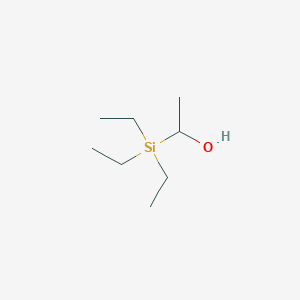

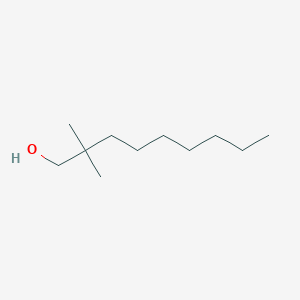



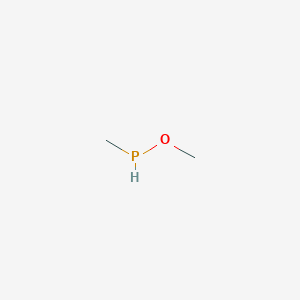

![5a,7a-Dimethyl-8-(6-methylheptan-2-yl)-2,4,5,5a,5b,6,7,7a,8,9,10,10a,10b,11-tetradecahydrocyclopenta[5,6]naphtho[2,1-c]azepine-3,12-dione](/img/structure/B14701485.png)
